2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide
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Overview
Description
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Attachment of the Furan Ring: The furan ring is incorporated through a condensation reaction with furfural or its derivatives.
Final Assembly: The final compound is assembled by coupling the triazole derivative with the furan-containing intermediate under specific reaction conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-[[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-[[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H23N5O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5O4S/c1-16(21-5-4-14-33-21)25-26-22(30)15-34-24-28-27-23(17-6-10-19(31-2)11-7-17)29(24)18-8-12-20(32-3)13-9-18/h4-14H,15H2,1-3H3,(H,26,30)/b25-16+ |
InChI Key |
ONZPVDWSNQGEPO-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CO4 |
Origin of Product |
United States |
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